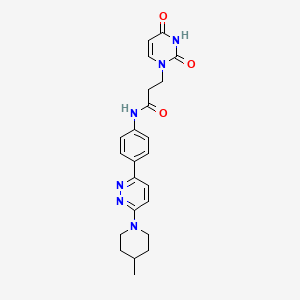
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features several functional groups that make it a candidate for further study in medicinal chemistry, pharmacology, and materials science. The compound's diverse structural motifs offer multiple interaction points for chemical reactions and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)propanamide can be achieved through multi-step organic synthesis. A common starting material for synthesizing this compound involves constructing the pyrimidine and pyridazinyl structures independently, followed by their conjugation through amide formation.
Key steps in the synthetic route:
Pyrimidine Synthesis: : The pyrimidine ring can be synthesized via Biginelli reaction, which involves reacting urea, ethyl acetoacetate, and an aldehyde under acidic conditions to form a dihydropyrimidinone structure.
Pyridazinyl Group Introduction: : The pyridazine ring can be synthesized through the reaction of a substituted hydrazine with a 1,4-diketone under reflux conditions.
Amide Bond Formation: : The final step involves the conjugation of the pyridazinyl compound with the dihydropyrimidinone through an amide coupling reaction using agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
The industrial-scale production of this compound would likely involve optimizing the conditions of each reaction step to maximize yield and purity, employing continuous flow synthesis and automation techniques to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)propanamide undergoes several key types of reactions, including:
Oxidation: : This compound can be oxidized under specific conditions to introduce further functionality or to study its stability.
Reduction: : It can undergo reduction reactions to reduce double bonds or specific functional groups.
Substitution: : Various electrophilic and nucleophilic substitution reactions can be performed to modify the pyrimidine or pyridazine rings.
Common Reagents and Conditions
Oxidation Reactions: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction Reactions: : Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution Reactions: : Nucleophilic substitutions can be performed using sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions often involve modifications to the functional groups on the pyrimidine or pyridazine rings, potentially leading to new derivatives with altered chemical and biological properties.
科学的研究の応用
Chemistry
In chemistry, the unique structure of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)propanamide allows it to serve as a precursor or intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for developing new synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound's structural motifs suggest potential as a pharmaceutical agent. Compounds containing pyrimidine and pyridazine structures are often explored for their antimicrobial, anticancer, and anti-inflammatory properties. The compound's potential interactions with biological targets like enzymes and receptors make it a subject of interest in drug discovery and development.
Industry
In the industrial sector, this compound can be utilized in the development of new materials with specific properties, such as polymers or catalysts. Its multifunctional nature allows it to be incorporated into various applications requiring tailored chemical reactivity.
作用機序
The exact mechanism by which 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)propanamide exerts its effects depends on its interaction with specific molecular targets. Typically, compounds with similar structures may interact with enzymes by mimicking natural substrates, thereby inhibiting or modifying enzymatic activity. The compound might also interact with receptor proteins, altering signaling pathways and influencing cellular processes.
類似化合物との比較
Similar Compounds
2,4-Dioxo-1,2,3,4-tetrahydropyrimidines: : Similar base structure, but lacking the pyridazinyl and piperidinyl groups.
Pyridazin-3-yl Phenylpropanamides: : These contain the pyridazinyl and phenylpropanamide groups but lack the pyrimidinyl moiety.
Uniqueness
What sets 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)propanamide apart is the combination of the pyrimidine and pyridazine rings with a phenylpropanamide linker, coupled with the presence of the methylpiperidinyl group. This unique structural combination may confer distinct chemical and biological properties, enabling it to act in ways not typical for simpler analogs.
特性
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O3/c1-16-8-12-28(13-9-16)20-7-6-19(26-27-20)17-2-4-18(5-3-17)24-21(30)10-14-29-15-11-22(31)25-23(29)32/h2-7,11,15-16H,8-10,12-14H2,1H3,(H,24,30)(H,25,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXVWNKLZJNTMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)CCN4C=CC(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














